Dehydroaglaiastatin
Overview
Description
Dehydroaglaiastatin is a naturally occurring compound belonging to the class of cyclopentadiene terpenoids. It is known for its potential biological activities, particularly in inhibiting the growth of tumor cells. The compound is derived from certain plant species, such as Sappan lignum (Caesalpinia sappan), and has shown promise in various biological assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: Currently, there are no well-documented synthetic routes for the complete synthesis of Dehydroaglaiastatin. The compound is primarily extracted from natural sources. research is ongoing to develop efficient synthetic methods to produce this compound in the laboratory .
Industrial Production Methods: Due to the lack of a complete synthetic route, industrial production of this compound relies on extraction from natural sources. The extraction process involves isolating the compound from plant materials using solvents and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Dehydroaglaiastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Dehydroaglaiastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of cyclopentadiene terpenoids.
Biology: Investigated for its potential to inhibit the growth of tumor cells and its antifungal properties.
Medicine: Explored for its anticancer activity, particularly in regulating cell cycle progression and inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism by which Dehydroaglaiastatin exerts its effects involves several molecular targets and pathways:
Cell Cycle Inhibition: this compound can inhibit the progression of the cell cycle, thereby preventing the proliferation of cancer cells.
Apoptosis Induction: The compound can induce apoptosis (programmed cell death) in tumor cells by regulating apoptotic pathways.
Antifungal Activity: this compound exhibits antifungal properties by disrupting the cell membrane integrity of pathogenic fungi.
Comparison with Similar Compounds
Dehydroaglaiastatin is unique among cyclopentadiene terpenoids due to its specific biological activities. Similar compounds include:
Agelastatin A: Known for its potent antitumor activity and inhibition of glycogen synthase kinase-3 beta (GSK-3β).
Silvestrol: Exhibits high cytotoxicity comparable to natural anticancer compounds like paclitaxel and camptothecin.
Rocaglamides: A group of flavolignans with pronounced anticancer and antiviral activities.
These compounds share some structural similarities with this compound but differ in their specific biological activities and molecular targets.
Properties
IUPAC Name |
(2S,10R,11R)-2-hydroxy-4,6-dimethoxy-10-(4-methoxyphenyl)-11-phenyl-9-oxa-14,19-diazapentacyclo[10.7.0.02,10.03,8.014,18]nonadeca-1(12),3(8),4,6,18-pentaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O6/c1-36-20-13-11-19(12-14-20)31-26(18-8-5-4-6-9-18)25-28(32-24-10-7-15-33(24)29(25)34)30(31,35)27-22(38-3)16-21(37-2)17-23(27)39-31/h4-6,8-9,11-14,16-17,26,35H,7,10,15H2,1-3H3/t26-,30+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIPQJTZJGUXND-JZRGNDHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C4=C(C2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H](C4=C([C@]2(C5=C(O3)C=C(C=C5OC)OC)O)N=C6CCCN6C4=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the cytotoxic activity of Dehydroaglaiastatin?
A1: this compound exhibited significant cytotoxic activity against HepG2 human liver cancer cells in vitro, with an IC50 value of 0.69 µM. This suggests potential anti-cancer properties, warranting further investigation. []
Q2: Were other rocaglamide derivatives investigated in this study, and how did their activity compare to this compound?
A2: Yes, the study also investigated 8b-O-5-oxohexylrocaglaol and rocaglaol, which are other rocaglamide derivatives. While these compounds also displayed cytotoxic activity against HepG2 cells, their potency was lower than this compound, with IC50 values of 4.77 µM and 7.37 µM, respectively. This difference in potency highlights the potential influence of structural variations within the rocaglamide family on cytotoxic activity. []
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